![molecular formula C8H6FNOS B1408625 2-Fluoro-4-methoxybenzo[d]thiazole CAS No. 1261626-06-5](/img/structure/B1408625.png)

2-Fluoro-4-methoxybenzo[d]thiazole

Overview

Description

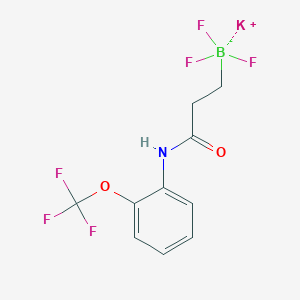

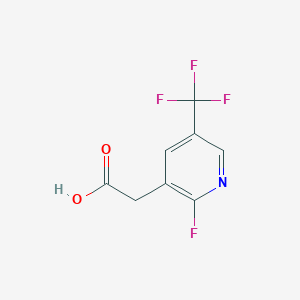

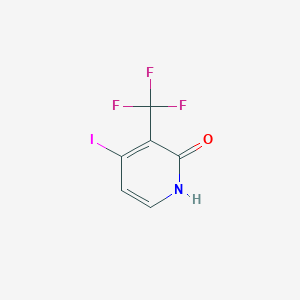

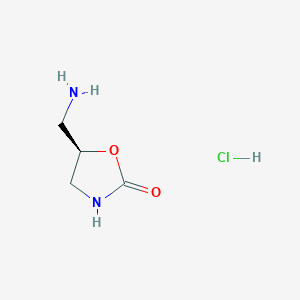

“2-Fluoro-4-methoxybenzo[d]thiazole” is a chemical compound with the molecular formula C8H6FNOS . It is a derivative of benzothiazole, a class of compounds that contain a benzene ring fused to a thiazole ring . Benzothiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, often involves the use of commercially available building blocks such as benzo[d]thiazole-2-thiol and primary and secondary amines . The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . These methods are designed to be effective and ecologically friendly, often avoiding the use of toxic solvents and minimizing the formation of side products .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which contains sulfur and nitrogen atoms at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates that the nitrogen atom is more negatively charged than the carbon and sulfur atoms, which are neutral . This property plays a significant role in drug-target protein interactions .

Chemical Reactions Analysis

Benzothiazole derivatives, including “this compound”, are known to undergo a variety of chemical reactions. For example, the labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for simple weak base-promoted N-alkylation methods and stereoselective microwave-promoted Fukuyama-Mitsunobu reactions .

Scientific Research Applications

Anticancer Activity

2-Fluoro-4-methoxybenzo[d]thiazole derivatives demonstrate potential in anticancer research. For instance, isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have shown cytotoxicity against various cancer cell lines, including Colo205, U937, MCF7, and A549, with promising compounds inducing cell cycle arrest and apoptosis via mitochondrial-dependent pathways (Kumbhare et al., 2014). Additionally, aminothiazole-paeonol derivatives exhibit high anticancer potential, particularly against human gastric adenocarcinoma (AGS cells) and colorectal adenocarcinoma (HT-29 cells) (Tsai et al., 2016).

Imaging Applications in Cancer

Fluorinated 2-arylbenzothiazoles, including 2-fluoro-4-methoxy derivatives, are being explored as potential probes for positron emission tomography (PET) imaging in cancer. These compounds target tyrosine kinase in cancers and are synthesized using modified Jacobson thioanilide radical cyclization chemistry (Wang et al., 2006).

Fluorescent Probes and Photophysical Properties

This compound derivatives are investigated for their potential as fluorescent probes. A study on 5-methoxy-2-pyridylthiazoles, closely related compounds, demonstrated pH-sensitive fluorescent behavior with dual-emission in aqueous systems, highlighting their potential in photophysical research (Zheng et al., 2006).

Synthesis and Chemical Analysis

The synthesis and characterization of this compound derivatives are also a vital part of research. For instance, Methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene, demonstrating the chemical versatility and potential applications of these compounds in various fields (Chen Bing-he, 2008).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives likely interact with multiple targets in the body.

Mode of Action

Thiazole derivatives have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that allows bacteria to respond to external factors such as nutrient availability and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they likely have multiple effects at the molecular and cellular levels .

Future Directions

Benzothiazole derivatives, including “2-Fluoro-4-methoxybenzo[d]thiazole”, continue to be a focus of research due to their wide range of biological activities . Future research may focus on further exploring the biological importance of these compounds, developing new synthesis methods, and investigating their potential applications in drug design .

properties

IUPAC Name |

2-fluoro-4-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEHFKTUOAQOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.